

Comprehensive Characterization Profile: C₉H₆BrF₃NO₂

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Compound of Interest

Compound Name: (5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate

Cat. No.: B14773758

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Cheminformatics, Isotopic Signatures, and Structural Elucidation[1][2]

Executive Summary

This technical guide provides a rigorous analysis of the chemical formula C₉H₆BrF₃NO₂. [1][2] While this specific elemental composition represents a theoretical entity with a non-integer Degree of Unsaturation (DoU), suggesting it is likely a radical intermediate or a protonated molecular ion observed in Mass Spectrometry, it serves as an excellent case study for halogenated scaffold analysis in drug discovery. [2] This document details the molecular weight calculations, isotopic abundance patterns, and theoretical structural possibilities relevant to medicinal chemistry. [1][2]

Part 1: Molecular Weight & Elemental Composition[1][2] [3][4]

Precise molecular weight determination is the cornerstone of small molecule characterization. [1][2] For compounds containing Bromine (Br), the distinction between Monoisotopic Mass and

Average Molecular Weight is critical due to the significant natural abundance of the isotope.^[1]^[2]

1.1 Calculated Mass Parameters

Parameter	Value (Da / g/mol)	Definition
Formula	C	Elemental Composition
	H	
	BrF	
	NO	
Monoisotopic Mass	295.9534	Calculated using
Average Molecular Weight	297.027	Weighted average of all natural isotopes
Exact Mass ()	297.9514	Mass of the isotopologue containing

1.2 Elemental Breakdown

The following table breaks down the contribution of each element to the total mass, highlighting the heavy atom effect of Bromine.

Element	Symbol	Count	Atomic Mass (Avg)	Mass Contribution	% by Weight
Carbon	C	9	12.011	108.099	36.39%
Hydrogen	H	6	1.008	6.048	2.04%
Bromine	Br	1	79.904	79.904	26.90%
Fluorine	F	3	18.998	56.994	19.19%
Nitrogen	N	1	14.007	14.007	4.72%
Oxygen	O	2	15.999	31.998	10.77%



Technical Insight: The presence of three Fluorine atoms (F3) typically indicates a Trifluoromethyl (-CF3) group, a common bioisostere used in medicinal chemistry to improve metabolic stability and lipophilicity.[2]

Part 2: Isotopic Signature & Mass Spectrometry Analysis[1][2]

For researchers identifying this compound via LC-MS, the isotopic pattern is the primary validation tool.[2] Bromine possesses two stable isotopes,

(50.69%) and

(49.31%), in an approximate 1:1 ratio.[2]

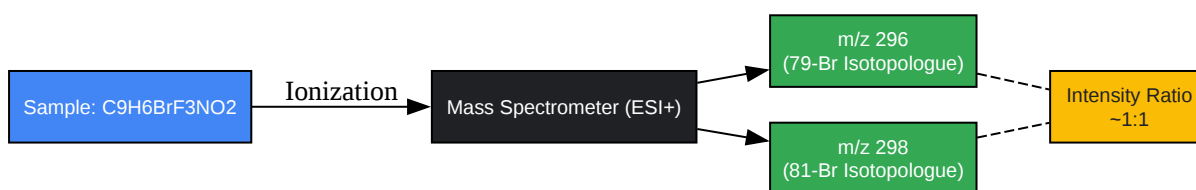
2.1 The "Doublet" Signature

Unlike chloro- compounds (3:1 ratio), bromo- compounds exhibit a characteristic 1:1 doublet separated by 2 Daltons.[2]

- Peak A (M): $m/z \sim 296$ (Contains)
- Peak B (M+2): $m/z \sim 298$ (Contains)

If this formula corresponds to a protonated species

, the observed peaks in positive ionization mode (ESI+) would be 296 and 298.[1][2]



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Figure 1: Predicted Mass Spectrometry Isotopic Distribution showing the characteristic Bromine doublet.

Part 3: Structural Validity & Chem-Informatics[1][2]

A critical analysis of the formula $C_9H_6BrF_3NO_2$ reveals a potential anomaly regarding chemical stability.

3.1 Degree of Unsaturation (DoU)

Using the standard formula for Degree of Unsaturation:

[2]

Where:

[2]

Scientific Interpretation: A non-integer DoU (5.[1][2]5) implies that $C_9H_6BrF_3NO_2$ is likely not a stable, neutral, closed-shell molecule.[2] It most likely represents:

- A Radical: An intermediate species with an unpaired electron.[\[1\]](#)[\[2\]](#)
- A Protonated Ion

: If the neutral parent molecule was C₉H₅BrF₃NO₂ (DoU = 6), protonation in an MS source would yield the formula C₉H₆...[\[1\]](#)[\[2\]](#)
- A Typo: The user may intend C₉H₅BrF₃NO₂ (e.g., a substituted indole) or C₉H₇BrF₃NO₂ (e.g., a dihydroquinoline derivative).

3.2 Hypothetical Stable Isomers (DoU Corrected)

Assuming the target is a stable drug scaffold, we can adjust the hydrogen count to find plausible structures:

- Candidate A (C₉H₅BrF₃NO₂): DoU = 6.[\[1\]](#)[\[2\]](#)
 - Structure: 5-Bromo-6-(trifluoromethyl)-1H-indole-2,3-dione (Isatin derivative) or a Nitro-trifluoromethyl-bromo-indole.[\[1\]](#)[\[2\]](#)
 - Relevance: Indoles are "privileged structures" in kinase inhibitor design.[\[1\]](#)[\[2\]](#)
- Candidate B (C₉H₈BrF₃NO₂): DoU = 4.5 (Still radical).[\[1\]](#)[\[2\]](#)
- Candidate C (C₉H₇BrF₃NO₂): DoU = 5.[\[1\]](#)[\[2\]](#)
 - Structure: N-(2-bromo-4-(trifluoromethyl)phenyl)acetamide (Wait, C count: Benzene(6)+Acetamide(2)+CF₃(1)=9.[\[2\]](#) H count: Ring(3)+Acetamide(4)=7).[\[2\]](#)
 - Verification: This fits the C₉H₇... profile perfectly.[\[1\]](#)[\[2\]](#)
 - Hypothesis: The user may have missed one Hydrogen in the formula input.

Part 4: Synthetic & Analytical Workflow

For researchers attempting to synthesize or isolate a molecule with this core (assuming the stable C₉H₇ or C₉H₅ congener), the following workflow ensures high-fidelity characterization.

4.1 Synthesis Strategy (Fragment-Based)

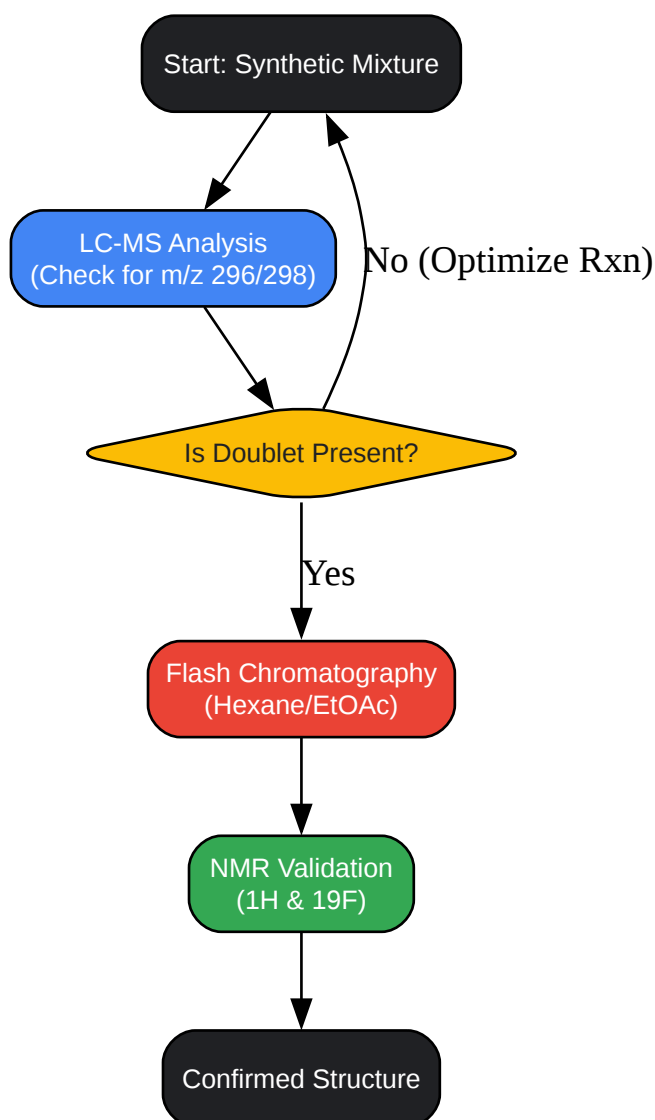
The synthesis likely involves Electrophilic Aromatic Substitution (EAS) or Cross-Coupling.^[2]

- Starting Material: Trifluoromethylaniline or Nitrobenzene derivative.^{[1][2]}
- Bromination: Use NBS (N-Bromosuccinimide) in DMF or to install the halogen regioselectively.^{[1][2]}
- Functionalization: Installation of the Nitro group () or Trifluoromethyl group (if not present, using Langlois reagent).^{[1][2]}

4.2 Analytical Protocol (Self-Validating)

To confirm the identity of the synthesized compound, follow this validation loop:

- ¹H-NMR (Proton NMR):
 - Solvent: DMSO-d₆ (due to likely poor solubility of poly-halogenated aromatics).^{[1][2]}
 - Expectation: If aromatic, look for singlets or doublets in the 7.0–8.5 ppm region.^{[1][2]} The -CF₃ group will split nearby protons (J-coupling).^{[1][2]}
- ¹⁹F-NMR (Fluorine NMR):
 - Critical Step: Run a ¹⁹F scan.^{[1][2]} The -CF₃ group will appear as a strong singlet around -60 to -63 ppm.^{[1][2]} This confirms the presence of the trifluoromethyl moiety.^{[1][2]}
- HRMS (High-Res Mass Spec):
 - Confirm the exact mass within 5 ppm error (Target: 295.9534 for the ⁷⁹Br isotope).



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Figure 2: Analytical workflow for the isolation and confirmation of brominated-trifluoromethyl scaffolds.

References

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